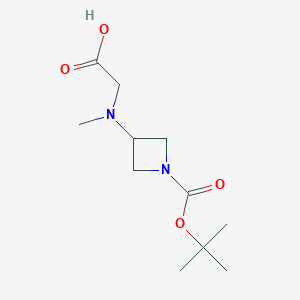
N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-N-methylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid is a compound with the molecular formula C10H17NO4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid typically involves the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) groupOne common method involves the reaction of azetidine with tert-butyl chloroformate to form the Boc-protected azetidine, which is then reacted with methylamine and chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the aminoacetic acid moiety.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid is not well-documented. as a derivative of azetidine, it is likely to interact with biological targets through its nitrogen atom, forming hydrogen bonds or ionic interactions with enzymes or receptors. The Boc group can be removed to expose the free amine, which can then participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}amino)acetic acid: Similar structure but lacks the methyl group on the nitrogen atom.
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(ethyl)amino)acetic acid: Similar structure but has an ethyl group instead of a methyl group on the nitrogen atom.
Uniqueness
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid is unique due to the presence of both the Boc-protected azetidine ring and the aminoacetic acid moiety. This combination allows for versatile chemical modifications and applications in various fields of research .
特性
分子式 |
C11H20N2O4 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
2-[methyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]acetic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-8(6-13)12(4)7-9(14)15/h8H,5-7H2,1-4H3,(H,14,15) |
InChIキー |
SVYQRGVHCYIJJL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


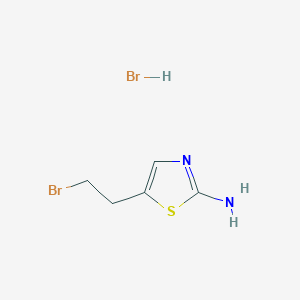
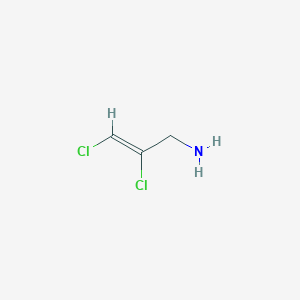
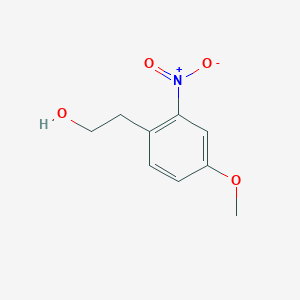
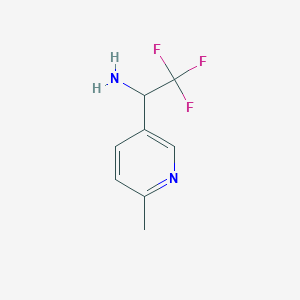
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13517061.png)
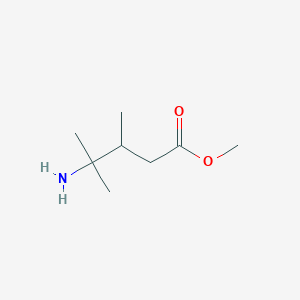
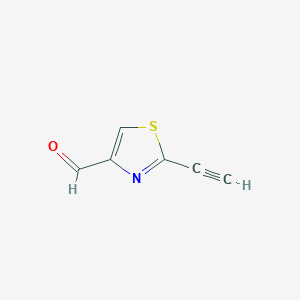
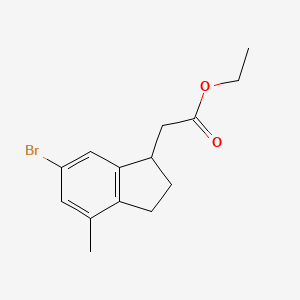
![Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)

![(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13517085.png)
![6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonanehydrochloride](/img/structure/B13517095.png)
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride](/img/structure/B13517104.png)
![Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate](/img/structure/B13517110.png)
